

III-31-C CAS number 398515-96-3 information

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Compound of Interest

Compound Name: III-31-C

Cat. No.: B15620474

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An In-Depth Technical Guide to **III-31-C** (CAS: 398515-96-3)

Introduction

III-31-C is a potent, cell-permeable (hydroxyethyl)urea-based inhibitor of the γ -secretase enzyme complex.^{[1][2]} Identified by its Chemical Abstracts Service (CAS) number 398515-96-3, this small molecule plays a significant role in biomedical research, particularly in the study of Alzheimer's disease.^[2] It functions by binding to the substrate docking site of γ -secretase, thereby reducing the production of amyloid- β (A β) peptides, which are central to the amyloid hypothesis of Alzheimer's disease.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and its applications for researchers, scientists, and drug development professionals.

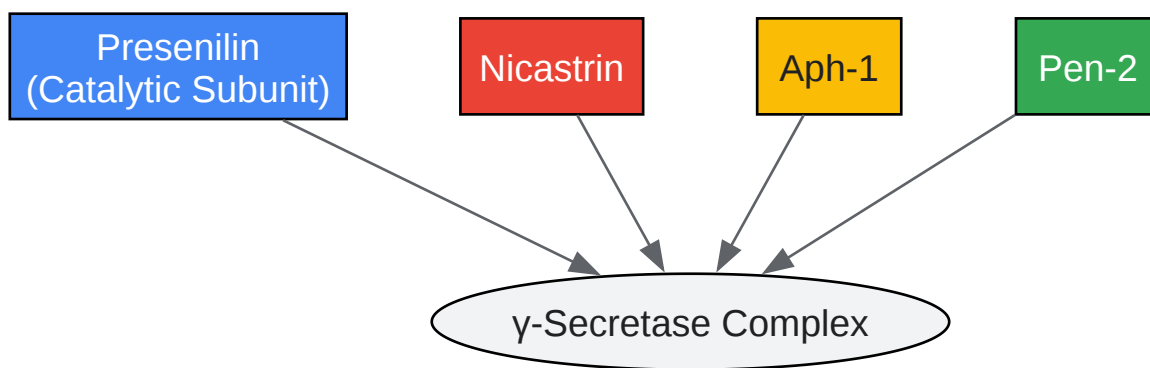
Chemical and Physical Properties

III-31-C is a solid compound with a high degree of purity, making it suitable for sensitive biochemical and cellular assays. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	398515-96-3	[1][2][3]
Synonyms	WPE-III-31-C; N-[INVALID-LINK -amino]carbonyl]-L-leucyl-L-valine methyl ester	[4]
Molecular Formula	C ₃₅ H ₅₂ N ₄ O ₇	[2][3]
Molecular Weight	640.81 g/mol	[3]
Appearance	Solid	
Purity	≥98% (HPLC)	
Solubility	≥9 mg/mL in DMSO (at 25°C)	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1]
SMILES	N(CC1=CC=CC=C1)(C INVALID-LINK NC(OC(C)C)=O">C@HO)C(N INVALID-LINK =O) INVALID-LINK C)=O">C@HCC(C)C)=O	[2]

Mechanism of Action

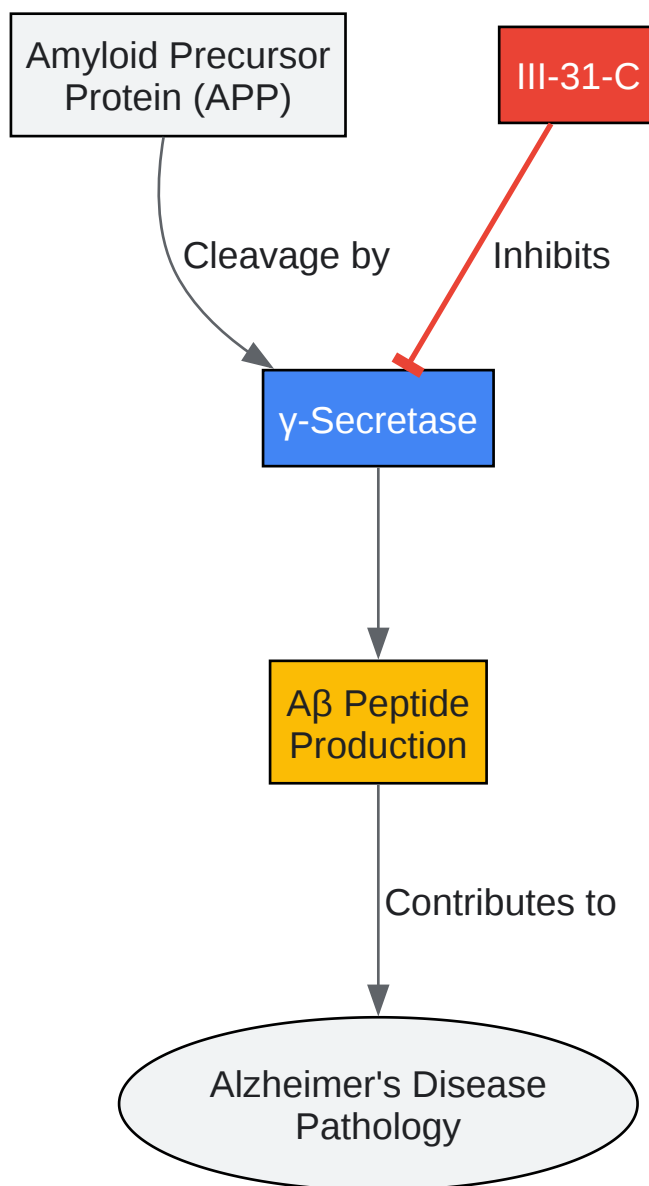
III-31-C exerts its inhibitory effect by targeting γ-secretase, a multi-protein intramembrane protease complex. This complex is crucial for processing various Type I transmembrane proteins, including the Amyloid Precursor Protein (APP). The γ-secretase complex consists of four core components: Presenilin, Nicastrin, Aph-1, and Pen-2, with Presenilin forming the catalytic core.[1]



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Core components of the γ -secretase enzyme complex.

III-31-C is a (hydroxyethyl)urea-based inhibitor that, like the well-known inhibitor DAPT, binds directly to the substrate docking site on the γ -secretase complex.^[1] This competitive inhibition prevents the proper binding and subsequent cleavage of substrates like APP. By blocking this enzymatic activity, **III-31-C** effectively reduces the generation and release of A β peptides, particularly the aggregation-prone A β 42 variant.



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Inhibitory action of **III-31-C** on the amyloidogenic pathway.

Biological Activity and Quantitative Data

The potency of **III-31-C** has been quantified in both isolated enzyme and cellular environments. It demonstrates high efficacy in inhibiting Aβ production, with nanomolar activity.

Assay Type	Parameter	Value	Reference
Cell-Free γ -Secretase Assay	IC ₅₀	10 nM	[2]
APP-Transfected Cell Assay	IC ₅₀	200 nM	[2]

The difference in IC₅₀ values between cell-free and cell-based assays is typical for enzyme inhibitors, reflecting factors such as cell membrane permeability, intracellular concentration, and potential off-target effects within a complex cellular system.

Experimental Protocols

The following are generalized, representative protocols for assays used to characterize inhibitors like **III-31-C**. Specific laboratory conditions, reagents, and instrumentation may vary.

Cell-Free γ -Secretase Inhibition Assay (Representative Protocol)

This assay measures the direct inhibitory effect of **III-31-C** on the isolated γ -secretase enzyme.

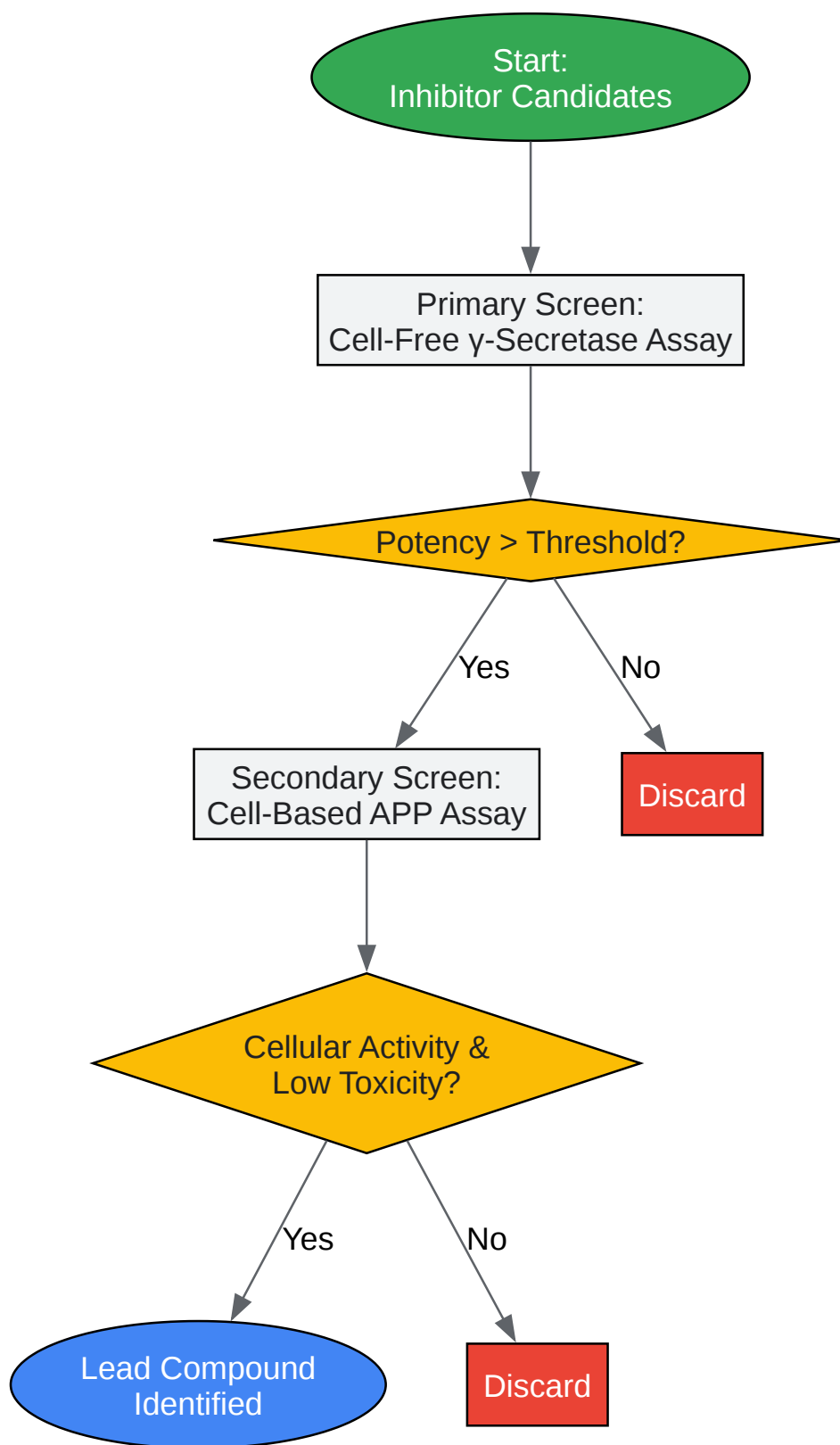
- **Enzyme Preparation:** Isolate microsomal fractions containing the active γ -secretase complex from cultured cells (e.g., HEK293) or animal brain tissue.
- **Substrate:** Utilize a recombinant C100-FLAG substrate, which corresponds to the C-terminal fragment of APP left after β -secretase cleavage and is the direct substrate for γ -secretase.
- **Inhibitor Preparation:** Prepare a dilution series of **III-31-C** in a suitable solvent, such as DMSO.
- **Reaction:** In a reaction buffer (e.g., HEPES, pH 7.0) containing a detergent like CHAPSO, combine the enzyme preparation, the C100-FLAG substrate, and varying concentrations of **III-31-C** or vehicle control (DMSO).
- **Incubation:** Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-4 hours) to allow for enzymatic cleavage.

- **Detection:** Stop the reaction and quantify the amount of A β product generated. This is commonly done using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) specific for A β 40 or A β 42.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based APP Processing Assay (Representative Protocol)

This assay assesses the ability of **III-31-C** to cross the cell membrane and inhibit γ -secretase activity in a living cell context.

- **Cell Culture:** Culture a suitable cell line, such as HEK293 or CHO cells, that stably overexpresses human APP (e.g., APP695 or the Swedish mutant APP-K670N/M671L, which enhances A β production).
- **Compound Treatment:** Plate the cells in multi-well plates and allow them to adhere. Replace the medium with fresh medium containing various concentrations of **III-31-C** or a vehicle control.
- **Incubation:** Incubate the cells for a sufficient duration (e.g., 16-24 hours) to allow for compound uptake, target engagement, and an effect on APP processing.
- **Sample Collection:** Collect the conditioned cell culture medium. The medium contains the secreted A β peptides.
- **A β Quantification:** Analyze the levels of A β 40 and/or A β 42 in the collected medium using a specific sandwich ELISA kit.
- **Normalization (Optional):** To control for potential cytotoxicity, perform a cell viability assay (e.g., MTT or LDH assay) on the treated cells. Normalize A β levels to a measure of cell viability.
- **Data Analysis:** Calculate the percentage of A β reduction relative to the vehicle-treated control for each concentration of **III-31-C**. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Generalized workflow for screening γ -secretase inhibitors.

Applications in Research

Due to its specific mechanism of action, **III-31-C** is a valuable tool for several research applications:

- **Alzheimer's Disease Research:** It serves as a reference compound for studying the consequences of γ -secretase inhibition on A β production and downstream pathological events in cellular and animal models.[\[2\]](#)
- **Affinity Isolation:** **III-31-C** can be used for the affinity isolation and subsequent characterization of the entire γ -secretase protease complex.[\[1\]](#)
- **Competitive Binding Assays:** It is useful for testing other inhibitors that affect the γ -secretase active or substrate-binding sites.[\[1\]](#)
- **Notch Signaling Research:** As γ -secretase also cleaves other substrates, including the Notch receptor, **III-31-C** can be used to investigate the biological outcomes of inhibiting these related signaling pathways.

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